6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Catalog No.
S3313357
CAS No.
135897-70-0
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS Number

135897-70-0

Product Name

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

IUPAC Name

6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-one

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h9-12,19H,1-8H2

InChI Key

VSAHOUURMCGEEP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=O

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=O

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound with the molecular formula C18H21NOC_{18}H_{21}NO and a molar mass of approximately 267.37 g/mol. It belongs to the carbazole family, characterized by a bicyclic structure that includes a carbazole moiety and a cyclohexyl group. This compound is known for its potential biological activities and serves as a significant intermediate in organic synthesis. Its chemical structure features a tetrahydrocarbazole core, which contributes to its unique properties and reactivity .

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can produce more saturated derivatives with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule .

These reactions highlight the compound's versatility in synthetic chemistry.

The biological activities of 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one are linked to its structural characteristics as a carbazole derivative. Research indicates that carbazole derivatives generally exhibit a broad spectrum of biological activities, including:

  • Antibacterial: Effective against various bacterial strains.
  • Antifungal: Demonstrates activity against fungal infections.
  • Anticancer: Potential for inhibiting cancer cell proliferation.
  • Hypoglycemic: May lower blood sugar levels.
  • Hypolipidemic: Can reduce lipid levels in the blood .

These properties suggest that this compound could be explored further for therapeutic applications.

The synthesis of 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves several key steps:

  • Starting Materials: The synthesis begins with cyclohexylamine and a suitable carbazole precursor.
  • Cyclization Reaction: This step is usually performed under acidic conditions (e.g., using sulfuric acid) to promote cyclization.
  • Purification: The resultant product is purified through recrystallization or column chromatography to achieve high purity .

In industrial settings, these methods may be scaled up using continuous flow reactors to enhance efficiency and yield.

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has various applications in multiple fields:

  • Pharmaceuticals: Investigated for potential use as an antimicrobial or anticancer agent.
  • Organic Synthesis: Serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: Explored for its properties in developing organic semiconductors and other materials .

These applications underline the compound's significance in both research and industrial contexts.

The interaction studies of 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one focus on its mechanism of action within biological systems. It may interact with various molecular targets such as enzymes and receptors, modulating signaling pathways and inhibiting specific enzymes. These interactions are crucial for understanding its therapeutic potential and guiding further research into its biological effects .

Several compounds share structural similarities with 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one:

Compound NameStructural FeaturesUnique Aspects
CarbazoleParent compound with a similar bicyclic structureBroad range of biological activities
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneMethyl group instead of cyclohexylDifferent reactivity due to methyl substitution
6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-onePhenyl group substitutionAltered chemical properties compared to cyclohexyl

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its cyclohexyl group which influences its chemical reactivity and potential applications distinctively compared to other carbazole derivatives .

XLogP3

5

Wikipedia

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Dates

Last modified: 08-19-2023

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